2-Amino-3-hydroxy-5-iodobenzoic acid
Description
Properties
Molecular Formula |
C7H6INO3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-amino-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H6INO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
InChI Key |
NGWSBZUPJSJILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)I |
Origin of Product |
United States |
Preparation Methods
Iodination of 2-Amino-3-hydroxybenzoic Acid
A direct approach involves iodinating 2-amino-3-hydroxybenzoic acid. This method parallels the production of 2-amino-5-iodobenzoic acid described in US20070219396A1, where molecular iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide) are used in a liquid-phase reaction.
Procedure :
- Reaction Setup : Dissolve 2-amino-3-hydroxybenzoic acid in a polar solvent (e.g., acetic acid or water).
- Iodination : Add iodine (1.1–1.3 molar equivalents) and 30% hydrogen peroxide (1.5 equivalents) at 60–80°C for 6–12 hours.
- Workup : Quench the reaction with water, filter the precipitate, and recrystallize from methanol or acetic acid.
Challenges :
- Regioselectivity : Ensuring iodination occurs exclusively at position 5 requires careful control of reaction conditions. Competing substitutions at positions 4 or 6 may occur due to the directing effects of −NH₂ and −OH groups.
- Oxidation Risks : The −NH₂ group is susceptible to oxidation, necessitating mild oxidizing agents like H₂O₂.
Yield : Hypothetical yields based on analogous reactions range from 65% to 75%.
Hydroxylation of 2-Amino-5-iodobenzoic Acid
Introducing the hydroxyl group post-iodination offers an alternative pathway. This method leverages electrophilic aromatic substitution (EAS) or microbial oxidation.
Hydroxylation via EAS :
- Nitration : Nitrate 2-amino-5-iodobenzoic acid at position 3 using HNO₃/H₂SO₄.
- Reduction : Reduce the nitro group to −NH₂ with H₂/Pd-C.
- Diazotization and Hydroxylation : Convert the −NH₂ group to a diazonium salt (NaNO₂/HCl) and hydrolyze it to −OH under acidic conditions.
Limitations :
- Multiple steps increase side reactions and reduce overall yield.
- Diazonium intermediates are thermally unstable, requiring precise temperature control.
Microbial Hydroxylation :
Certain Pseudomonas strains hydroxylate aromatic amines regioselectively. However, scalability and substrate specificity for iodinated compounds remain unverified.
Reductive Amination of 3-Hydroxy-5-iodobenzoic Acid
Starting with 3-hydroxy-5-iodobenzoic acid, reductive amination could introduce the −NH₂ group:
- Ketone Intermediate : Convert the carboxylic acid to a ketone via Friedel-Crafts acylation.
- Reductive Amination : React the ketone with NH₃ and NaBH₃CN to form the amine.
- Acid Hydrolysis : Regenerate the carboxylic acid group.
Feasibility : Limited by the instability of iodinated ketones and low yields in reductive amination.
Comparative Analysis of Methods
Industrial and Environmental Considerations
Large-scale production faces two hurdles:
- Iodine Recovery : Traditional iodination methods recover only 50% of iodine as KI. The use of H₂O₂ as an oxidizing agent improves iodine utilization but requires corrosion-resistant reactors.
- Waste Management : Ammonia and sodium hyposulfite used in purification generate sulfur-containing waste, necessitating specialized treatment.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: IBX in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-Iodo-3-oxo-5-hydroxybenzoic acid.
Reduction: Formation of 2-Amino-3-hydroxybenzoic acid.
Substitution: Formation of derivatives with different functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
2-Amino-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-5-iodobenzoic acid involves its interaction with various molecular targets and pathways. The compound’s iodine substituent can participate in halogen bonding, influencing the binding affinity and specificity of the molecule towards its targets. The amino and hydroxy groups can form hydrogen bonds, further stabilizing the interactions with biological macromolecules. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloro-Substituted Analogues
2-Amino-3-chloro-5-iodobenzoic acid (CAS 101012-31-1)
- Molecular Formula: C₇H₅ClINO₂
- Molecular Weight : 297.48 g/mol
- Key Differences : The addition of a chlorine atom at position 3 increases molecular weight compared to the parent compound. This substitution likely reduces solubility in polar solvents due to enhanced hydrophobicity. Similarity score: 0.89 .
2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8)
- Molecular Formula: C₇H₅ClINO₂
- Molecular Weight : 297.48 g/mol
- Hazards : Exhibits higher toxicity risks, including acute oral, dermal, and inhalation toxicity (H302, H312, H332), along with skin and eye irritation (H315, H319, H335) .
- Applications : Used in specialized organic synthesis, with global suppliers offering custom synthesis services .
Comparison Insight: Chloro-iodo derivatives exhibit greater molecular complexity and toxicity compared to 2-amino-5-iodobenzoic acid. The position of substituents significantly influences reactivity and hazard profiles.
Hydroxy- and Methoxy-Substituted Analogues
5-Amino-2-hydroxy-3-methylbenzoic acid (CAS 6265-14-1)
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Differences : Replacing iodine with a methyl group and adding a hydroxy group at position 2 reduces molecular weight and alters polarity. Similarity score: 0.91 .
5-Amino-2,4-dimethoxybenzoic acid (CAS 174261-19-9)
- Molecular Formula: C₉H₁₁NO₄
- Molecular Weight : 197.19 g/mol
- Similarity score: 0.90 .
Comparison Insight : Hydroxy and methoxy substituents improve solubility in aqueous media but reduce halogen-related stability. These derivatives are less hazardous, with applications in drug intermediates.
Triiodo-Substituted Derivatives
3-(Acetylamino)-5-(formylamino)-2,4,6-triiodobenzoic acid (CAS 19719-00-7)
- Molecular Formula : C₁₀H₇I₃N₂O₄
- Molecular Weight : 647.89 g/mol
- Applications : Highly iodinated structures are common in X-ray contrast agents due to iodine’s radiopacity .
Comparison Insight: Triiodo derivatives are bulkier and more specialized in medical imaging applications, contrasting with the simpler mono-iodo structure of 2-amino-5-iodobenzoic acid.
Data Table: Comparative Analysis
Key Research Findings
Substituent Effects :
- Iodine increases molecular weight and density, enhancing stability but introducing handling hazards.
- Chlorine elevates toxicity, as seen in H302/H312 classifications .
- Hydroxy/Methoxy groups improve solubility but reduce thermal stability compared to halogenated analogues .
Applications: 2-Amino-5-iodobenzoic acid: Used in synthesizing iodinated pharmaceuticals and ligands for metal coordination. Triiodo derivatives: Critical in radiography due to iodine’s X-ray opacity .
Safety Considerations :
- Chloro-iodo compounds require stringent safety protocols, while hydroxy/methoxy variants are comparatively safer .
Q & A
Q. How can degradation pathways be elucidated under oxidative stress conditions?
- Methodology : Expose the compound to H₂O₂ or UV light and analyze products via GC-MS. Iodine loss (detected as I₂ vapor) and hydroxylation at the aromatic ring are common degradation markers .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆INO₃ | |
| Molecular Weight | 263.03 g/mol | |
| Melting Point | 219–221°C | |
| Recommended Storage | 2–8°C, desiccated | |
| Key Spectral Peaks (IR) | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
